REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[CH3:6][C:7]1[NH:16][C:15](=O)[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[N:8]=1.C(OCC)C.O>CN(C)C1C=CC=CC=1.C1(C)C=CC=CC=1>[Cl:3][C:15]1[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[N:8]=[C:7]([CH3:6])[N:16]=1 |f:2.3|
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=2CCCCC2C(N1)=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diethyl ether water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 minutes the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was recovered
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil
|
Type
|
CUSTOM
|
Details
|
This oil was purified on silica
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=2CCCCC12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.45 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |